molecular formula C14H16O3 B14292468 ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate CAS No. 117583-11-6

ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate

Cat. No.: B14292468
CAS No.: 117583-11-6
M. Wt: 232.27 g/mol
InChI Key: WXZQFYGUFJIKBL-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, two methyl groups, and an ethyl ester group attached to the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylindene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of 1,3-dimethyl-1H-indene-2-carboxylic acid.

    Reduction: Formation of 1-hydroxy-1,3-dimethyl-1H-indene-2-methanol.

    Substitution: Formation of halogenated derivatives such as 1-bromo-1,3-dimethyl-1H-indene-2-carboxylate.

Scientific Research Applications

Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate can be compared with other similar compounds, such as:

    1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylic acid: Similar structure but lacks the ethyl ester group.

    1,3-dimethyl-1H-indene-2-carboxylate: Similar structure but lacks the hydroxy group.

    Ethyl 1-hydroxy-1H-indene-2-carboxylate: Similar structure but lacks the methyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

117583-11-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 1-hydroxy-1,3-dimethylindene-2-carboxylate

InChI

InChI=1S/C14H16O3/c1-4-17-13(15)12-9(2)10-7-5-6-8-11(10)14(12,3)16/h5-8,16H,4H2,1-3H3

InChI Key

WXZQFYGUFJIKBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C1(C)O)C

Origin of Product

United States

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